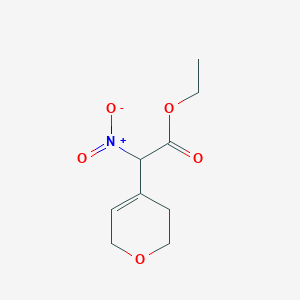

ethyl 2-(3,6-dihydro-2H-pyran-4-yl)-2-nitroacetate

Description

Structure

3D Structure

Propriétés

IUPAC Name |

ethyl 2-(3,6-dihydro-2H-pyran-4-yl)-2-nitroacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO5/c1-2-15-9(11)8(10(12)13)7-3-5-14-6-4-7/h3,8H,2,4-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULAHXVVXRLHHGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CCOCC1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 2 3,6 Dihydro 2h Pyran 4 Yl 2 Nitroacetate and Analogous Systems

Strategies for Carbon-Carbon Bond Formation Involving Nitroacetate (B1208598) Derivatives

The introduction of the nitroacetate group is pivotal for the synthesis of the target molecule. Ethyl nitroacetate serves as a versatile C2 synthon, with the nitro group activating the α-carbon for deprotonation and subsequent nucleophilic attack. The electron-withdrawing nature of both the nitro and ester groups makes the α-proton particularly acidic, facilitating its use in a variety of classical carbon-carbon bond-forming reactions. libretexts.org

Michael Addition Reactions with Alpha,Beta-Unsaturated Systems

The Michael reaction, or conjugate addition, is a fundamental method for forming carbon-carbon bonds. researchgate.netlscollege.ac.in In this context, the enolate of ethyl nitroacetate, generated by a suitable base, acts as the Michael donor and adds to an α,β-unsaturated carbonyl compound, the Michael acceptor, at the β-carbon position. libretexts.orgopenstax.org This 1,4-addition is a highly efficient and atom-economical process for creating 1,5-dicarbonyl compounds or their synthetic equivalents. lscollege.ac.in

The reaction is initiated by the deprotonation of ethyl nitroacetate to form a stabilized nitronate ion. lscollege.ac.in This nucleophile then attacks the electrophilic β-carbon of an activated alkene, such as an enone or enoate. lscollege.ac.in The resulting product is a γ-nitro ester, which can be a key intermediate for further transformations, including cyclization to form heterocyclic systems. The choice of base and reaction conditions is crucial to ensure the desired conjugate addition occurs preferentially over other potential side reactions. sctunisie.org While a wide range of bases can be employed, the reaction has been shown to proceed even in aqueous media, sometimes facilitated by phase-transfer catalysts. sctunisie.org

| Michael Donor | Michael Acceptor Example | Base/Catalyst | Product Type |

| Ethyl nitroacetate | Methyl vinyl ketone | Sodium ethoxide | γ-nitro keto-ester |

| Ethyl nitroacetate | Acrylonitrile | Tetrabutylammonium chloride | γ-nitro nitrile-ester |

| Ethyl nitroacetate | Diethyl fumarate | Piperidine (B6355638) | Substituted succinate (B1194679) derivative |

| 2-Nitropropane | Methyl acrylate (B77674) | Base | γ-nitro ester |

Knoevenagel Condensations and Related Nucleophilic Additions

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product. wikipedia.org Ethyl nitroacetate, with its highly acidic α-hydrogens, is an excellent substrate for this reaction. nih.gov The condensation with an aldehyde or ketone, typically catalyzed by a weak base such as an amine (e.g., piperidine) or its salt, results in the formation of an ethyl 2-nitroacrylate derivative. wikipedia.orgresearchgate.net

This reaction is a cornerstone for the synthesis of precursors to dihydropyran systems. nih.gov The resulting electron-deficient alkene is a highly reactive intermediate that can participate in subsequent intramolecular cyclization reactions. nih.gov In many synthetic sequences, the Knoevenagel condensation is not intended to isolate the unsaturated product but rather to generate it in situ for an immediate follow-up reaction, such as a Diels-Alder or an electrocyclization, leading directly to the heterocyclic core. nih.govrsc.org The versatility of this method allows for the use of a wide array of aldehydes and ketones, enabling the synthesis of diversely substituted pyran systems. organic-chemistry.org

| Carbonyl Compound | Active Methylene (B1212753) Compound | Catalyst/Conditions | Product Type |

| Benzaldehyde | Ethyl nitroacetate | Piperidine, Acetic Acid | Ethyl 2-nitro-3-phenylacrylate |

| 2-Methoxybenzaldehyde | Thiobarbituric acid | Piperidine, Ethanol | Unsaturated enone |

| Various aldehydes | Ethyl cyanoacetate | Triphenylphosphine (solvent-free) | (E)-α-cyanoacrylates |

| Acrolein | Malonic acid | Pyridine (Doebner modification) | trans-2,4-Pentadienoic acid |

Nitro-Mannich Reactions and Mannich-type Cyclizations Utilizing Nitroacetate Equivalents

The nitro-Mannich reaction, also known as the aza-Henry reaction, involves the nucleophilic addition of a nitroalkane to an imine, forming a β-nitroamine. wikipedia.org This reaction is a powerful tool for constructing carbon-carbon bonds while simultaneously introducing two vicinal carbon-nitrogen bonds, which are valuable for further synthetic manipulations. nih.gov The products can be converted into important building blocks like 1,2-diamines or β-amino carbonyl compounds. wikipedia.org

The reaction is facilitated by the activation of the imine with electron-withdrawing groups on the nitrogen atom, which increases the electrophilicity of the C=N double bond. nih.gov Ethyl nitroacetate can serve as the nitroalkane component, adding to various preformed or in-situ generated imines. wikipedia.org The development of catalytic, asymmetric versions of the nitro-Mannich reaction has enabled the stereoselective synthesis of chiral β-nitroamines, which are key intermediates in the synthesis of numerous biologically active compounds and pharmaceuticals. nih.govcore.ac.uk While this reaction typically leads to nitrogen-containing products, the underlying principle of using a nitronate to attack a C=X bond is analogous to other C-C bond-forming strategies and can be adapted for the synthesis of various heterocyclic systems. core.ac.uk

| Nitroalkane | Imine Component | Catalyst/Conditions | Product |

| Nitroethane | N-Boc-imine | Chiral thiourea (B124793) | syn-β-nitroamine |

| Nitromethane | N-PMP-protected imine | n-BuLi, then imine | β-nitroamine |

| Methyl nitroacetate | N-phosphinoyl phenyl imine | Heterobimetallic catalyst | Chiral β-nitroamine |

| 2-Nitropropane | Formaldehyde + Primary amine | In situ imine formation | Dinitroamine |

Construction of the Dihydropyran Ring System

Once the necessary carbon framework has been assembled, the next critical phase is the formation of the dihydropyran ring. This is typically achieved through pericyclic reactions, which offer high levels of regio- and stereocontrol.

Inverse-Electron-Demand Hetero-Diels-Alder (IMHDA) Cyclizations for Pyran Formation

The hetero-Diels-Alder reaction is a powerful and atom-economical method for synthesizing six-membered heterocycles. nih.gov In the inverse-electron-demand variant (IMHDA), an electron-poor heterodiene (commonly a 1-oxa-1,3-butadiene system like an α,β-unsaturated ketone or ester) reacts with an electron-rich dienophile (such as a vinyl ether or simple olefin). nih.govresearchgate.net This approach is one of the most direct routes for the enantioselective synthesis of chiral dihydropyrans, which are precursors to carbohydrates and other natural products. nih.govrsc.org

A particularly elegant strategy involves a domino sequence where a Knoevenagel condensation first generates the required α,β-unsaturated heterodiene in situ. rsc.org This intermediate then undergoes an intramolecular IMHDA reaction to produce complex, often bicyclic, dihydropyran derivatives. researchgate.netrsc.org For instance, the reaction of a suitable substrate with ethyl nitroacetate can form a Knoevenagel intermediate where the ester carbonyl contributes to the heterodiene system, which then cyclizes to afford a tetrahydropyran (B127337) derivative. rsc.org The use of chiral catalysts has enabled the development of highly enantioselective versions of this reaction. researchgate.netrsc.org

| Heterodiene Precursor (via Knoevenagel) | Dienophile | Catalyst | Product Type |

| α,β-Unsaturated ketone | Vinyl ether | Lanthanide Lewis Acid | Dihydropyran-fused system researchgate.net |

| α,β-Unsaturated ester | Simple alkene | Chiral Semicorrin-Fe(II) Complex | Bicyclic dihydropyran researchgate.net |

| Dioxopyrrolidine | Styrene | Ferric salt | Bicyclic dihydropyran rsc.org |

| Oridonin-derived enone | n-Butyl vinyl ether | Yb(OTf)₃ | Dihydropyran-fused diterpenoid researchgate.net |

Oxa-Electrocyclization Pathways for 2H-Pyrans and Related Dihydropyrans

An alternative and widely used method for constructing the pyran ring is the oxa-6π-electrocyclization of a 1-oxatriene intermediate. nih.gov These 1-oxatrienes are typically generated via a Knoevenagel condensation between an α,β-unsaturated aldehyde and a 1,3-dicarbonyl compound or another active methylene compound. nih.govmdpi.com The resulting acyclic triene can undergo a reversible, thermally allowed 6π-electrocyclic ring closure to form a 2H-pyran. nih.govorganic-chemistry.org

This tandem Knoevenagel/electrocyclization process can be considered a formal [3+3] cycloaddition. nih.gov The equilibrium between the open-chain 1-oxatriene and the cyclic 2H-pyran often favors the acyclic form unless the 2H-pyran is stabilized by its substitution pattern or fused to another ring. nih.govmdpi.com For example, the presence of an ester group at the C5 position of the ring is often crucial for stabilizing the final 2H-pyran. organic-chemistry.org This methodology provides a powerful route to highly substituted and stable 2H-pyrans in a single, efficient step. organic-chemistry.orgorganic-chemistry.org

| Enal Component | Active Methylene Component | Catalyst/Conditions | Product |

| α-Substituted enals | 1-Oxacyclohexane-2,4-dione | Ethylenediammonium diacetate | Bicyclic 2H-pyran researchgate.net |

| α,β-Unsaturated aldehyde | Cyclohexane-1,3-dione | EDDA | Pentacyclic fused scaffold mdpi.com |

| Propargyl vinyl ethers (precursor) | (self-rearrangement) | Ag(I) / DBU | Stable 2H-pyran-5-carboxylate organic-chemistry.org |

| Functionalized enals | Cyclic 1,3-dicarbonyls | Pyridine | Stable bicyclic 2H-pyrans nih.gov |

Multicomponent Reaction Approaches Leading to Pyran Derivatives

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the starting materials. growingscience.com These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular complexity. acs.org The synthesis of 4H-pyran derivatives, in particular, is well-suited to MCR approaches, typically involving the condensation of an aldehyde, an active methylene compound, and a 1,3-dicarbonyl compound. nih.gov

The general mechanism for the three-component synthesis of 2-amino-4H-pyrans often begins with a Knoevenagel condensation between an aldehyde and an active methylene nitrile (e.g., malononitrile). nih.govsemanticscholar.org This is followed by a Michael addition of a 1,3-dicarbonyl compound enolate to the resulting electron-deficient alkene. The final step is an intramolecular cyclization and tautomerization to yield the stable 4H-pyran ring system. acs.orgnih.gov A variety of catalysts, including bases like piperidine or triethylamine, and more recently, environmentally benign and recyclable catalysts such as nano-SnO2 and γ-cyclodextrin, have been employed to facilitate these transformations. acs.orgsamipubco.comresearchgate.net

These reactions can be performed under various conditions, including in aqueous media or solvent-free systems, aligning with the principles of green chemistry. acs.orgsamipubco.comnih.gov The versatility of this approach allows for the synthesis of a wide library of pyran derivatives by simply varying the three core components.

Convergent and Divergent Synthetic Routes to the Chemical Compound and its Derivatives

Derivatization Strategies from Simpler Dihydropyran Intermediates

A key strategy for synthesizing ethyl 2-(3,6-dihydro-2H-pyran-4-yl)-2-nitroacetate involves the derivatization of a pre-formed, simpler pyran intermediate. Tetrahydro-4H-pyran-4-one is a versatile and commercially available building block for this purpose. chemicalbook.com Its ketone functionality allows for a range of chemical transformations to introduce the desired side chain.

The most direct route to the target compound is the Knoevenagel condensation of tetrahydro-4H-pyran-4-one with ethyl nitroacetate. This reaction, a variation of the aldol (B89426) condensation, involves the reaction of a carbonyl group with an active methylene compound to form a new carbon-carbon double bond. sigmaaldrich.com In this case, the methylene group of ethyl nitroacetate is activated by the adjacent nitro and ester groups. The reaction typically proceeds under basic conditions, leading to the formation of the exocyclic double bond found in the target molecule. This method provides a convergent approach where the two main fragments of the molecule are combined in a late-stage reaction.

The reactivity of the carbonyl group in tetrahydro-4H-pyran-4-one is not limited to Knoevenagel condensations. It can also react with various nucleophiles, such as Grignard reagents, to produce tertiary alcohols, demonstrating its utility as a scaffold for creating a variety of substituted dihydropyran derivatives. researchgate.net

Tandem and Cascade Reaction Sequences for Assembling Complex Scaffolds

Tandem or cascade reactions, where multiple bond-forming events occur sequentially in a single pot without isolating intermediates, represent a highly efficient method for constructing complex molecular architectures like the dihydropyran ring. nih.gov These reactions increase molecular complexity rapidly and are often characterized by high stereoselectivity. nih.gov

Several tandem strategies have been developed for the synthesis of functionalized dihydropyrans:

Claisen Rearrangement/Oxa-Michael Addition: An organocatalytic, enantioselective tandem sequence involving a Claisen rearrangement followed by an oxa-Michael addition provides a practical and atom-economical route to valuable dihydropyrans with excellent stereoselectivity. nih.govacs.org

Silyl-Prins Cyclization: The silyl-Prins cyclization of vinylsilyl alcohols, mediated by a Lewis acid like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), is a selective methodology for synthesizing disubstituted dihydropyrans. rsc.org The reaction mechanism involves the formation of an oxocarbenium ion, which undergoes a 6-endo-dig cyclization to form the pyran ring. nih.gov

Michael Addition-Cyclization: The reaction of 2-(1-alkynyl)-2-alken-1-ones with 1,3-dicarbonyl compounds can be controlled by the choice of catalyst to produce either furans or 4H-pyrans through a tandem Michael addition-cyclization pathway. rsc.org

Addition-Cyclization of Unsaturated Hydrazones: In an unexpected reaction pathway, the condensation of α,β-unsaturated hydrazones with dimethyl oxoglutaconate leads to highly substituted dihydropyrans. The proposed mechanism involves a 1,4-addition followed by an intramolecular cyclization of the resulting enolate onto an iminium ion. nih.gov

These cascade sequences provide powerful tools for assembling the core dihydropyran scaffold, which can then be further functionalized.

Utilization of Related Nitro Esters (e.g., Ethyl Nitroacetate) as Precursors

Ethyl nitroacetate is a crucial precursor for introducing the α-nitro ester moiety into organic molecules. Its utility stems from the acidity of the α-protons, located between the electron-withdrawing nitro and ester groups, making it a potent carbon nucleophile and a classic active methylene compound.

It is widely used in C-C bond-forming reactions, most notably the Knoevenagel condensation, where it reacts with aldehydes and ketones to form α,β-unsaturated nitro esters. sigmaaldrich.comrsc.org As described previously (Section 2.3.1), the reaction between tetrahydro-4H-pyran-4-one and ethyl nitroacetate is a prime example of its application in synthesizing the title compound.

Furthermore, ethyl nitroacetate can participate in domino Knoevenagel-cyclization reactions. For instance, in a domino Knoevenagel-inverse-electron-demand hetero-Diels–Alder (IMHDA) reaction, the Knoevenagel intermediate formed from an aldehyde and ethyl nitroacetate can act as a heterodiene, undergoing cyclization to form complex condensed pyran systems. rsc.org It is also a key reactant in Michael additions, adding to α,β-unsaturated ketones to form γ-oxoacids. This reactivity highlights its role as a versatile building block in the synthesis of diverse and complex organic molecules.

Chemical Transformations and Reaction Pathways of Ethyl 2 3,6 Dihydro 2h Pyran 4 Yl 2 Nitroacetate and Its Derivatives

Reactivity at the Alpha-Nitro Carbon Center

The carbon atom positioned between the electron-withdrawing nitro and ethyl ester groups exhibits significant reactivity. The acidity of the alpha-proton and the versatile nature of the nitro group are key to its chemical behavior.

Nucleophilic Substitutions and Condensation Reactions

The hydrogen atom on the carbon alpha to the nitro and ester groups is acidic, allowing for easy deprotonation by a base to form a resonance-stabilized nitronate anion. frontiersin.org This anion is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions. frontiersin.org

Condensation Reactions: Analogous to other active methylene (B1212753) compounds, the nitronate derived from ethyl 2-(3,6-dihydro-2H-pyran-4-yl)-2-nitroacetate can undergo condensation reactions, such as the Henry or Knoevenagel reactions, with aldehydes and ketones. rsc.orgresearchgate.net These reactions typically proceed via nucleophilic addition of the nitronate to the carbonyl carbon, followed by dehydration to yield a nitroalkene derivative. The specific outcome can depend on the reaction conditions and the nature of the carbonyl compound. rsc.org For instance, reactions with aromatic aldehydes, catalyzed by systems like titanium tetrachloride (TiCl₄) and an amine, are known to produce substituted nitroacrylic esters. rsc.org

Nucleophilic Additions: The nitronate can also act as a nucleophile in Michael addition reactions with α,β-unsaturated carbonyl compounds, leading to the formation of more complex carbon skeletons. unifi.it

Table 1: Representative Nucleophilic and Condensation Reactions This table is illustrative and based on the general reactivity of α-nitro esters.

| Reaction Type | Electrophile/Reactant | Typical Conditions | Product Type |

|---|---|---|---|

| Knoevenagel Condensation | Aldehyde (R-CHO) | Base (e.g., piperidine), TiCl₄/amine | Ethyl 2-nitro-3-substituted acrylate (B77674) derivative |

| Henry-type Reaction | Ketone (R₂C=O) | Base (e.g., alkoxide) | β-hydroxy-α-nitro ester derivative |

| Michael Addition | α,β-Unsaturated Ketone | Base (e.g., DBU) | γ-keto-α-nitro ester derivative |

| Alkylation | Alkyl Halide (R-X) | Strong base (e.g., NaH) | α-alkylated-α-nitro ester derivative |

Reductions of the Nitro Group to Alternative Functionalities (e.g., Amino, Oxime)

The nitro group is a versatile functional group that can be reduced to several other nitrogen-containing moieties, most notably amines, hydroxylamines, and oximes. chemeurope.comwikipedia.orgthieme-connect.de The choice of reducing agent and reaction conditions determines the final product. chemeurope.comwikipedia.org

Reduction to Amines: The complete reduction of the nitro group to a primary amine is a common and synthetically useful transformation. This can be achieved through various methods, including catalytic hydrogenation with reagents like platinum(IV) oxide (PtO₂), Raney nickel, or palladium on carbon (Pd/C). wikipedia.orgorganic-chemistry.org Chemical reductions using metals in acidic media, such as iron in acetic acid or zinc and hydrochloric acid, are also effective. wikipedia.orgnih.gov Lithium aluminium hydride (LiAlH₄) can reduce aliphatic nitro compounds to amines as well. wikipedia.org

Reduction to Oximes: Partial reduction of secondary nitro compounds can yield oximes. This transformation can be accomplished using specific metal salts like tin(II) chloride (SnCl₂) or chromium(II) chloride. wikipedia.org Controlled catalytic hydrogenation can also be employed to stop the reduction at the oxime stage. chemeurope.comwikipedia.org

Reduction to Hydroxylamines: The reduction can also be halted at the hydroxylamine (B1172632) stage. Reagents such as diborane (B8814927) or the careful use of zinc dust with ammonium (B1175870) chloride are known to convert aliphatic nitro compounds into the corresponding hydroxylamines. wikipedia.org

Table 2: Selective Reduction of the Nitro Group This table summarizes common reagents and their outcomes for the reduction of secondary aliphatic nitro groups.

| Reagent(s) | Resulting Functional Group |

|---|---|

| H₂, Pd/C or PtO₂ or Raney Ni | Amine (-NH₂) |

| Fe / Acetic Acid | Amine (-NH₂) |

| Zn / HCl | Amine (-NH₂) |

| LiAlH₄ | Amine (-NH₂) |

| SnCl₂ or CrCl₂ | Oxime (=NOH) |

| Diborane (B₂H₆) | Hydroxylamine (-NHOH) |

| Zn / NH₄Cl | Hydroxylamine (-NHOH) |

Nef Reaction Pathways for Carbonyl Generation

The Nef reaction is a classical method for converting a primary or secondary nitroalkane into a carbonyl compound (an aldehyde or ketone, respectively). wikipedia.orgorganic-chemistry.org The reaction proceeds via the formation of a nitronate salt, which is then hydrolyzed under acidic conditions. wikipedia.org For ethyl 2-(3,6-dihydro-2H-pyran-4-yl)-2-nitroacetate, this transformation would yield the corresponding α-keto ester, ethyl 2-(3,6-dihydro-2H-pyran-4-yl)-2-oxoacetate.

The traditional Nef reaction involves treating the pre-formed nitronate salt with strong mineral acid (pH < 1). organic-chemistry.org However, these conditions can be harsh ("violent") and may not be compatible with other functional groups in the molecule. wikipedia.org Consequently, numerous modified procedures have been developed. alfa-chemistry.commdma.ch

Oxidative Methods: Strong oxidizing agents like ozone, potassium permanganate (B83412) (KMnO₄), or Oxone® can cleave the nitronate to generate the carbonyl compound. wikipedia.org

Reductive Methods: Some reductive methods can also lead to carbonyl compounds or their derivatives. alfa-chemistry.com For instance, treatment with titanium(III) chloride (TiCl₃) can reduce the nitronate to an imine, which is then hydrolyzed in situ to the ketone. alfa-chemistry.comrsc.org

The success of the Nef reaction is highly dependent on the reaction conditions, as side reactions can occur, particularly if the pH is not sufficiently low, leading to the formation of oximes or other byproducts. organic-chemistry.orgalfa-chemistry.com

Reactivity and Modifications of the Dihydropyran Moiety

The 3,6-dihydro-2H-pyran ring contains an enol ether-type double bond, which is the primary site of reactivity within this moiety.

Olefin Functionalization Reactions within the Cyclic System

The carbon-carbon double bond in the dihydropyran ring is electron-rich due to the adjacent oxygen atom, making it susceptible to electrophilic addition reactions. wikipedia.orglibretexts.org A variety of functional groups can be introduced across this double bond.

Hydrogenation: Catalytic hydrogenation (e.g., using H₂ with a Pd, Pt, or Ni catalyst) will reduce the double bond to yield the fully saturated ethyl 2-(tetrahydro-2H-pyran-4-yl)-2-nitroacetate. pharmdguru.com

Halogenation: The addition of halogens like bromine (Br₂) or chlorine (Cl₂) across the double bond would lead to the corresponding 4,5-dihalo-tetrahydropyran derivative. sigmaaldrich.com

Hydrohalogenation: The addition of hydrogen halides (HX) proceeds via protonation of the double bond to form a carbocation intermediate, which is then attacked by the halide anion. libretexts.org According to Markovnikov's rule, the proton will add to the less substituted carbon (C5), and the halide will add to the more substituted carbon (C4).

Hydration: Acid-catalyzed addition of water will hydrate (B1144303) the double bond, leading to the formation of a hemiacetal, which may exist in equilibrium with the ring-opened hydroxy-aldehyde.

Epoxidation: Reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), will form an epoxide across the double bond.

Table 3: Representative Olefin Functionalization Reactions This table is illustrative and based on the general reactivity of enol ethers.

| Reaction Type | Reagent(s) | Product Structure |

|---|---|---|

| Hydrogenation | H₂, Pd/C | Saturated tetrahydropyran (B127337) ring |

| Bromination | Br₂ | 4,5-dibromo-tetrahydropyran derivative |

| Hydrobromination | HBr | 4-bromo-tetrahydropyran derivative |

| Epoxidation | m-CPBA | 4,5-epoxy-tetrahydropyran derivative |

| Dihydroxylation | OsO₄ (catalytic), NMO | 4,5-dihydroxy-tetrahydropyran derivative |

Ring Transformations and Rearrangement Processes of Dihydropyrans

The dihydropyran ring, particularly due to its enol ether character, can undergo ring-opening reactions under certain conditions, typically involving acid catalysis and a nucleophile. acs.orgrsc.org The reaction is initiated by the protonation of the double bond or the ring oxygen, making the ring susceptible to nucleophilic attack. rsc.org This can lead to the cleavage of a C-O bond and the formation of a linear intermediate. acs.orgrsc.org For example, treatment of 2-aryl-3,4-dihydropyrans with nucleophiles like indoles in the presence of an acid catalyst results in ring-opened products. rsc.org

In some cases, addition to the double bond can be followed by a rearrangement. rsc.org For instance, acid-catalyzed addition of N-alkyl-O-(arylsulfonyl)hydroxylamines to 3,4-dihydro-2H-pyran leads to a cationic rearrangement. rsc.org While specific rearrangements for the title compound are not extensively documented, general principles of carbocation chemistry suggest that if a stable carbocation is formed upon protonation of the double bond, subsequent rearrangements could occur to form more stable structures. wiley-vch.de

Stereoselective Modifications of the Pyran Ring System

The 3,6-dihydro-2H-pyran ring system is a prevalent structural motif in a multitude of biologically active natural products. Consequently, the development of stereoselective methods for its modification is of significant interest in organic synthesis. These modifications can introduce new stereogenic centers, alter the conformation of the ring, and provide access to a diverse range of functionalized pyran derivatives.

One notable strategy for the stereoselective synthesis of dihydro-2H-pyran derivatives involves a metal-free ring-expansion of monocyclopropanated furans. This method, which can be performed on a gram scale, utilizes a Brønsted-acid-mediated rearrangement of cyclopropylcarbinyl cations to achieve a selective cleavage of the endocyclic cyclopropane (B1198618) C–C bond. nih.gov The reaction proceeds under microwave irradiation, offering short reaction times and high yields. nih.gov The stereoselectivity of this process allows for the generation of highly functionalized dihydro-2H-pyrans with defined stereochemistry. nih.gov

Another powerful approach for the stereoselective construction of the 3,6-dihydro-2H-pyran scaffold is the Prins cyclization. This reaction involves the coupling of an aldehyde with a homoallylic alcohol. For instance, the reaction of various aldehydes with 3-methylene-5-phenylpent-4-yn-1-ol in the presence of a Lewis acid catalyst like BF₃·OEt₂ affords 6-phenyl-4-(phenylethynyl)-3,6-dihydro-2H-pyran derivatives with excellent stereoselectivity. researchgate.net

Furthermore, domino reactions provide an efficient pathway to stereochemically complex dihydropyran systems. An organocatalytic domino Michael–hemiacetalization reaction of α,β-unsaturated ketones with α-nitro-α,β-unsaturated esters can produce highly functionalized tetrahydropyranols. These intermediates can then be dehydrated to yield dihydro-2H-pyrans with multiple contiguous stereocenters, often with high diastereo- and enantioselectivity. nih.gov

The following table summarizes key findings from studies on stereoselective modifications of pyran ring systems, which are applicable to derivatives of ethyl 2-(3,6-dihydro-2H-pyran-4-yl)-2-nitroacetate.

Table 1: Methodologies for Stereoselective Pyran Ring Modification

| Methodology | Key Features | Catalyst/Reagent | Stereoselectivity | Ref. |

|---|---|---|---|---|

| Ring-Expansion of Monocyclopropanated Furans | Metal-free, scalable, microwave-assisted | Brønsted acid | High | nih.gov |

| Prins Cyclization | Cross-coupling of aldehydes and homoallylic alcohols | BF₃·OEt₂ | Excellent | researchgate.net |

Reactivity and Utility of the Ester Functionality

The ethyl ester group in ethyl 2-(3,6-dihydro-2H-pyran-4-yl)-2-nitroacetate is a key functional handle that can undergo a variety of chemical transformations. Its reactivity is influenced by the adjacent electron-withdrawing nitro group, which enhances the electrophilicity of the carbonyl carbon.

Hydrolytic and Transesterification Pathways

Hydrolysis: The ester functionality can be hydrolyzed to the corresponding carboxylic acid under both acidic and basic conditions. wikipedia.orglibretexts.org

Acid-Catalyzed Hydrolysis: In the presence of a strong acid catalyst and an excess of water, the ester undergoes hydrolysis in a reversible reaction that is the reverse of Fischer esterification. wikipedia.orglibretexts.org The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water on the carbonyl carbon.

Base-Mediated Hydrolysis (Saponification): This is an irreversible process that goes to completion using stoichiometric amounts of a strong base, such as sodium hydroxide (B78521). wikipedia.orglibretexts.org The hydroxide ion directly attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate which then expels the ethoxide leaving group. Subsequent acid-base reaction between the resulting carboxylic acid and the alkoxide yields the carboxylate salt and ethanol. wikipedia.org The presence of the α-nitro group is expected to facilitate this reaction by increasing the electrophilicity of the carbonyl carbon. Studies on the alkaline hydrolysis of nitrate (B79036) esters have shown that the presence of electron-withdrawing groups can significantly influence the reaction rate. dtic.milnih.gov

Transesterification: This process involves the conversion of the ethyl ester to a different ester by reaction with another alcohol in the presence of an acid or base catalyst. Similar to hydrolysis, the reaction is typically reversible and driven to completion by using a large excess of the new alcohol. The mechanism parallels that of hydrolysis, with the alcohol acting as the nucleophile instead of water.

The following table outlines the expected products of hydrolysis and transesterification of the title compound.

Table 2: Products of Hydrolysis and Transesterification

| Reaction | Conditions | Products |

|---|---|---|

| Acid-Catalyzed Hydrolysis | Dilute strong acid (e.g., HCl, H₂SO₄), heat | 2-(3,6-dihydro-2H-pyran-4-yl)-2-nitroacetic acid and ethanol |

| Base-Mediated Hydrolysis | Strong base (e.g., NaOH), heat | Sodium 2-(3,6-dihydro-2H-pyran-4-yl)-2-nitroacetate and ethanol |

Role of the Ester Carbonyl as a Heterodiene Component in Cycloadditions

The carbonyl group of the ester functionality, particularly when activated by the adjacent nitro group, can participate as a heterodiene in [4+2] cycloaddition reactions, also known as hetero-Diels-Alder reactions. wikipedia.org This reactivity provides a powerful tool for the synthesis of six-membered heterocyclic rings. wikipedia.org

In the context of ethyl nitroacetate (B1208598) derivatives, the ester carbonyl can act as the 2-oxabutadiene component in an inverse-electron-demand hetero-Diels-Alder (oxa-IMHDA) reaction. Research has shown that in domino Knoevenagel-cyclization sequences, the Knoevenagel intermediate formed from a substrate and ethyl nitroacetate can undergo a diastereoselective oxa-IMHDA reaction. In this process, the α,β-unsaturated system of the Knoevenagel adduct acts as the dienophile, while the ester carbonyl of the nitroacetate moiety serves as the heterodiene.

This type of reaction is particularly valuable as it allows for the construction of complex polycyclic systems in a single synthetic operation with high stereocontrol. The electron-withdrawing nature of the nitro group is crucial for activating the ester carbonyl towards cycloaddition.

The following table provides a conceptual overview of the role of the ester carbonyl as a heterodiene.

Table 3: Ester Carbonyl in Hetero-Diels-Alder Reactions

| Reaction Type | Role of Ester Carbonyl | Dienophile | Resulting Heterocycle |

|---|

Mechanistic and Theoretical Studies on Nitroacetate Dihydropyran Systems

Detailed Reaction Mechanism Elucidation

The formation of functionalized dihydropyran systems, such as ethyl 2-(3,6-dihydro-2H-pyran-4-yl)-2-nitroacetate, is governed by complex reaction mechanisms that dictate the stereochemical and regiochemical outcomes. Understanding these mechanisms is crucial for the rational design of synthetic routes to access specific isomers with high selectivity.

The stereochemistry of the dihydropyran ring is a critical aspect of its synthesis, with multiple stereocenters often being generated during the ring-forming reaction. The control of both relative (diastereoselectivity) and absolute (enantioselectivity) stereochemistry has been a significant focus of research.

Diastereoselectivity: In many synthetic approaches to dihydropyran and tetrahydropyran (B127337) rings, high levels of diastereoselectivity are achieved. For instance, in domino Knoevenagel-hetero-Diels-Alder reactions, the stereochemistry of the final product is influenced by the configuration of the initial Knoevenagel intermediate. rsc.org The reaction of ethyl nitroacetate (B1208598) with certain substrates has been shown to proceed via an oxa-Inverse-electron-demand hetero-Diels-Alder (oxa-IMHDA) cyclization, affording condensed tetrahydropyran derivatives with a high degree of diastereoselectivity. rsc.org Similarly, Prins cyclizations involving enecarbamates are highly diastereoselective, transferring the stereochemistry of the starting material with high fidelity to yield all-cis-2,3,6-trisubstituted tetrahydropyran structures. bu.edu The formation of 3,4-dihydro-2H-pyran-4-carboxamides has also been achieved with exceptional diastereoselectivity, yielding only a single diastereomer. nih.govsemanticscholar.org The trans configuration of substituents at asymmetric centers in these products is often established through X-ray diffraction analysis. nih.govsemanticscholar.org This high level of control is often attributed to thermodynamic and kinetic factors within the cyclization transition state.

Enantioselectivity: The development of enantioselective methods provides access to optically active dihydropyran derivatives. Organocatalysis has emerged as a powerful tool for this purpose. Chiral secondary amines, for example, can catalyze the reaction between α,β-unsaturated aldehydes and 1,3-dicarbonyl compounds to produce 3,4-dihydropyrans with excellent enantioselectivities (up to 96% ee). au.dk Chiral thiourea (B124793) catalysts have also been successfully employed in intramolecular Michael-type cyclizations to construct chiral 3-nitro-4-chromanones, which share structural similarities with the nitroacetate-dihydropyran system, achieving good to excellent enantioselectivities. rsc.org These catalysts typically operate by activating the substrates through the formation of chiral, non-covalent intermediates (e.g., iminium ions or hydrogen-bonded complexes), which then react within a chiral environment, directing the approach of the reactants to favor one enantiomer over the other.

Regioselectivity is a key challenge in the synthesis of substituted dihydropyrans, particularly in cycloaddition reactions where multiple regioisomers can potentially form.

In [4+2] cycloaddition reactions, such as the Diels-Alder reaction, the regiochemical outcome is dictated by the electronic properties of the diene and dienophile. Computational and experimental studies on the cycloaddition of 2H-pyran-2-ones with unsymmetrical alkynes have shown that the reaction can be shifted from a polar, two-step mechanism to a more synchronous, concerted pathway by tuning the electronic nature of the reactants. researchgate.net This shift directly influences the regioselectivity of the cycloaddition. researchgate.net For instance, the introduction of electron-withdrawing groups on the dienophile can reverse the polarity of the reaction, making the 2H-pyran-2-one act as the nucleophile and leading to different regiochemical outcomes. researchgate.net The formation of the dihydropyran ring in ethyl 2-(3,6-dihydro-2H-pyran-4-yl)-2-nitroacetate often involves the conjugate addition of a nitroacetate moiety to an activated diene or a related Michael acceptor. The regioselectivity of this addition is governed by the electrophilicity of the β-carbon in the α,β-unsaturated system.

In the synthesis of related pyran structures, such as 3,4-dihydro-2H-pyran-4-carboxamides, a notable regiospecific quasi-hydrolysis of a cyano group has been observed, highlighting the intricate electronic effects that can direct the outcome of complex transformations. nih.gov Similarly, the reactions of ethyl 2-(3,4-dihydro-2H-pyran-6-yl)-2-oxoacetate with N-unsubstituted 5-aminoazoles proceed with high regioselectivity, demonstrating how the inherent reactivity of the bielectrophilic pyran derivative controls the position of attack by the binucleophilic azole. enamine.net

Both transition metal catalysis and organocatalysis offer efficient routes to pyran and dihydropyran derivatives, each operating through distinct catalytic cycles.

Transition Metal Catalysis: Iron(III) catalysis has been shown to be effective in synthesizing tetrahydronaphthalenes through a mechanism that proceeds via a 3,4-dihydro-2H-pyran intermediate. organic-chemistry.org The proposed catalytic cycle involves the Lewis acidic iron(III) catalyst activating a carbonyl group on an aryl ketone precursor, facilitating a cyclization to form the dihydropyran. This intermediate then undergoes an iron(III)-catalyzed intramolecular Friedel-Crafts alkylation to yield the final product. organic-chemistry.org The catalyst is regenerated upon protonolysis. Other transition metals, such as gold and palladium, are also used in pyran synthesis, often activating alkyne or allene (B1206475) functionalities towards nucleophilic attack to initiate cyclization. organic-chemistry.org

Organocatalyzed Processes: Organocatalysis provides a metal-free alternative for the synthesis of chiral dihydropyrans. nih.gov A common strategy involves the use of chiral secondary amines, which react with α,β-unsaturated aldehydes to form a transient, chiral enamine intermediate. au.dk This enamine then acts as a nucleophile in a Michael addition reaction with a 1,3-dicarbonyl compound. The subsequent intramolecular cyclization and hydrolysis of the resulting iminium ion regenerates the catalyst and furnishes the enantiomerically enriched 3,4-dihydropyran product. This cycle is highly efficient and allows for the construction of complex molecules with high stereocontrol under mild conditions. au.dk N-heterocyclic carbenes (NHCs) represent another class of organocatalysts that can be used to synthesize dihydropyran-2-ones through the activation of aldehydes via the formation of Breslow-type adducts. mdpi.com

Computational Chemistry Applications for the Chemical Compound

Computational chemistry serves as a powerful tool for predicting the properties and behavior of molecules like ethyl 2-(3,6-dihydro-2H-pyran-4-yl)-2-nitroacetate, offering insights that complement experimental findings.

Molecular descriptors quantify various electronic and steric properties of a molecule, which are crucial for understanding its physicochemical characteristics and potential biological activity.

Topological Polar Surface Area (TPSA): TPSA is a descriptor calculated from the surface contributions of polar atoms (typically oxygen and nitrogen) in a molecule. nih.gov It is a good predictor of properties like drug absorption and transport. For ethyl 2-(3,6-dihydro-2H-pyran-4-yl)-2-nitroacetate, the predicted TPSA is 81.35 Ų. chemsrc.comlookchem.com This value suggests a moderate degree of polarity, which is an important factor in its solubility and interaction with biological systems.

LogP: LogP, the logarithm of the partition coefficient between octanol (B41247) and water, is a measure of a molecule's hydrophobicity or lipophilicity. A higher LogP indicates greater lipid solubility. The predicted LogP for ethyl 2-(3,6-dihydro-2H-pyran-4-yl)-2-nitroacetate is 1.0647. chemsrc.comlookchem.com This value indicates that the compound is moderately lipophilic.

These descriptors are often used in quantitative structure-activity relationship (QSAR) studies to correlate chemical structure with biological activity. nih.gov

| Descriptor | Predicted Value | Reference |

|---|---|---|

| Molecular Formula | C₉H₁₃NO₅ | chemsrc.com |

| Molecular Weight | 215.203 g/mol | chemsrc.com |

| Topological Polar Surface Area (TPSA) | 81.35 Ų | chemsrc.comlookchem.com |

| LogP (Octanol-Water Partition Coefficient) | 1.0647 | chemsrc.comlookchem.com |

The 3,6-dihydro-2H-pyran ring is not planar and can adopt several conformations. Computational methods, such as Density Functional Theory (DFT), are used to determine the relative stabilities of these conformers and to understand the equilibria between them. elixirpublishers.comnih.gov

The dihydropyran ring typically adopts non-planar conformations to relieve ring strain. The most common conformations are the half-chair and the sofa (or envelope). nih.govresearchgate.net In the half-chair conformation, four of the ring atoms are coplanar, while the other two are positioned above and below this plane. In the sofa conformation, five atoms are coplanar. The energy difference between these conformers is generally small, and the molecule can exist as an equilibrium mixture of different conformations.

For substituted dihydropyrans, the substituents will preferentially occupy positions that minimize steric interactions. utdallas.edu In a half-chair conformation, substituents can be in either pseudo-axial or pseudo-equatorial positions. The equilibrium will favor the conformer where bulky groups, such as the nitroacetate group in the title compound, occupy the more sterically favorable pseudo-equatorial position to avoid unfavorable 1,3-diaxial-like interactions. utdallas.edu Computational studies can precisely calculate the energy of each conformer and predict the equilibrium distribution, providing a detailed picture of the molecule's three-dimensional structure and dynamic behavior. nih.govresearchgate.net

Transition State Analysis and Reaction Energy Profile Calculations

Theoretical and computational studies on the Michael addition of nitroacetates to cyclic enol ethers like 3,6-dihydro-2H-pyran are instrumental in elucidating the reaction mechanism. While specific transition state analysis and reaction energy profiles for ethyl 2-(3,6-dihydro-2H-pyran-4-yl)-2-nitroacetate are not extensively documented in publicly available literature, insights can be drawn from computational studies on analogous systems, such as the addition of nitroalkanes to various Michael acceptors.

Density Functional Theory (DFT) calculations are a common tool to investigate such reaction pathways. These studies typically focus on identifying the transition state (TS) structures and calculating the activation energies associated with the key steps of the reaction. For the formation of ethyl 2-(3,6-dihydro-2H-pyran-4-yl)-2-nitroacetate, the reaction proceeds via a conjugate addition of the ethyl 2-nitroacetate carbanion to the double bond of the 3,6-dihydro-2H-pyran ring.

An illustrative reaction energy profile for a generic Michael addition of a nitroacetate to a cyclic enol ether is presented below. The energies are hypothetical and serve to demonstrate the concept.

| Reaction Coordinate | Species | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | Dihydropyran + Ethyl Nitroacetate | 0 |

| Transition State (TS) | [TS Complex] | +20 |

| Intermediate | Enolate Intermediate | -5 |

| Product | Ethyl 2-(3,6-dihydro-2H-pyran-4-yl)-2-nitroacetate | -15 |

Structure-Reactivity Relationships

Influence of Substituents on Reaction Pathways and Selectivity

The structure of both the dihydropyran ring and the nitroacetate can significantly influence the reaction pathways and selectivity of the formation of ethyl 2-(3,6-dihydro-2H-pyran-4-yl)-2-nitroacetate. Substituents on the dihydropyran ring can affect the electrophilicity of the double bond and the steric hindrance around the reaction center.

For instance, electron-donating groups on the dihydropyran ring would decrease the electrophilicity of the double bond, potentially slowing down the rate of the Michael addition. Conversely, electron-withdrawing groups would enhance the electrophilicity and likely accelerate the reaction. The position of the substituents is also critical. Substituents at positions 2 and 6 of the dihydropyran ring could exert steric hindrance, influencing the approach of the nucleophile and potentially affecting the stereoselectivity of the reaction.

On the nitroacetate component, modifications to the ester group could modulate the acidity of the α-proton and the nucleophilicity of the resulting carbanion. A bulkier ester group might introduce steric hindrance, while an ester group with electron-withdrawing properties could increase the acidity of the α-proton, facilitating carbanion formation.

The table below summarizes the expected qualitative effects of various substituents on the reaction rate.

| Substituent Position | Substituent Type | Effect on Reaction Rate | Reasoning |

|---|---|---|---|

| Dihydropyran Ring | Electron-Donating Group (e.g., -CH3) | Decrease | Reduces electrophilicity of the double bond. |

| Dihydropyran Ring | Electron-Withdrawing Group (e.g., -COOR) | Increase | Increases electrophilicity of the double bond. |

| Nitroacetate (Ester Group) | Bulky Group (e.g., -C(CH3)3) | Decrease | Steric hindrance. |

| Nitroacetate (Ester Group) | Electron-Withdrawing Group (e.g., -CH2CF3) | Increase | Increases acidity of α-proton, facilitating nucleophile formation. |

Electronic Effects of the Nitro Group on Dihydropyran Reactivity

The potent electron-withdrawing character of the nitro group makes the α-proton of ethyl 2-nitroacetate highly acidic. nih.gov This facilitates the deprotonation by a base to form a stabilized carbanion (nitronate). The stability of this carbanion is a key factor in the feasibility of the Michael addition reaction.

Furthermore, the nitro group activates the adjacent carbon-carbon double bond in nitroalkenes, making them excellent Michael acceptors. While in the case of ethyl 2-(3,6-dihydro-2H-pyran-4-yl)-2-nitroacetate, the nitro group is on the nucleophile, its electronic properties are still central to the reaction's success. The strong electron-withdrawing ability of the nitro group polarizes the C-N bond and stabilizes the negative charge on the adjacent carbon in the transition state and the intermediate.

Computational studies on various nitro compounds have consistently highlighted the significant reduction in electron density on the scaffold to which the nitro group is attached. nih.gov This fundamental electronic effect is the primary driver for the reactivity of nitro-functionalized compounds in nucleophilic reactions. In the context of the dihydropyran system, the presence of the nitro group on the attacking nucleophile is what enables the formation of the C-C bond with the electron-rich double bond of the dihydropyran.

Advanced Applications in Organic Synthesis and Chemical Biology

Role of the Chemical Compound as a Key Intermediate for Functionalized Organic Molecules

The strategic placement of reactive functional groups within ethyl 2-(3,6-dihydro-2H-pyran-4-yl)-2-nitroacetate makes it an ideal starting material for the construction of diverse molecular scaffolds. The nitro group can be readily transformed into other functionalities, such as amines, while the dihydropyran ring can be involved in various cycloaddition and modification reactions.

Synthesis of Substituted Amino Acid Derivatives

One of the significant applications of ethyl 2-(3,6-dihydro-2H-pyran-4-yl)-2-nitroacetate is in the synthesis of non-proteinogenic amino acids, which are crucial components of peptidomimetics and other biologically active compounds. A key example is the synthesis of ethyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate. This transformation involves a two-step reduction process. Initially, the nitro group is reduced to an amine, and subsequently, the double bond within the dihydropyran ring is hydrogenated to yield the saturated tetrahydropyran (B127337) ring. This process provides a direct route to a valuable amino acid derivative incorporating a cyclic ether moiety.

Table 1: Key Transformations in the Synthesis of Ethyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate

| Step | Transformation | Reagents and Conditions (Plausible) |

| 1 | Reduction of Nitro Group | H₂, Pd/C or Zn/HCl |

| 2 | Hydrogenation of Dihydropyran Ring | H₂, PtO₂ or Rh/C |

Preparation of Complex Heterocyclic Systems

The dihydropyran moiety of ethyl 2-(3,6-dihydro-2H-pyran-4-yl)-2-nitroacetate serves as a foundational element for the construction of more complex heterocyclic systems, such as pyranoquinolones and indenopyrans. Pyranoquinolones, for instance, are a class of compounds that exhibit a wide range of biological activities, including anticancer and antimicrobial properties. nih.govnih.gov The synthesis of these fused heterocyclic systems often involves the reaction of a pyran-containing intermediate with a quinolone precursor. While direct utilization of the title compound in these syntheses is not extensively documented, its dihydropyran framework is a key structural feature of the target molecules. The general synthetic strategies often involve acid-catalyzed tandem reactions or multicomponent reactions to construct the fused ring system. nih.govnih.govresearchgate.net

Table 2: Examples of Synthesized Pyranoquinolone Derivatives

| Compound Name | Synthetic Method | Reference |

| Ethyl 2-amino-4-(furan-2-yl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxylate | Microwave-assisted multicomponent reaction | nih.gov |

| 4-(Aryl)-6-methyl-2,2-diphenyl-2,6-dihydro-5H-pyrano[3,2-c]quinolin-5-one | Acid-catalyzed tandem reaction of 4-hydroxy-1-methylquinolin-2(1H)-one and propargylic alcohols | nih.gov |

| Ethyl 5,6-dihydro-2,5-dioxo-2H-pyrano[3,2-c]quinoline-4-carboxylates | Reaction of 2,4(1H,3H)-quinolinediones and diethyl acetylenedicarboxylate | researchgate.net |

Building Block for Polyfunctionalized Organic Molecules

Ethyl 2-(3,6-dihydro-2H-pyran-4-yl)-2-nitroacetate is a quintessential building block for creating polyfunctionalized organic molecules due to the orthogonal reactivity of its constituent parts. The nitroacetate (B1208598) moiety can participate in Henry reactions, Michael additions, and other carbon-carbon bond-forming reactions, while the dihydropyran ring can undergo electrophilic additions, cycloadditions, and ring-opening reactions. For example, 3,4-dihydro-2H-pyran is known to be a reactant in the synthesis of tetrahydropyran derivatives and 1,2,3,4-tetrahydroquinolines. sigmaaldrich.com This dual reactivity allows for a stepwise and controlled introduction of molecular complexity, leading to the synthesis of molecules with multiple stereocenters and functional groups.

Contribution to Natural Product Synthesis and Analogues

The structural motifs present in ethyl 2-(3,6-dihydro-2H-pyran-4-yl)-2-nitroacetate are prevalent in a variety of natural products, making this compound a valuable starting point for their total synthesis or the creation of structurally related analogues with potential biological activity.

Incorporation of Dihydropyran Frameworks into Natural Product Structures

The 2H-pyran ring is a fundamental structural motif found in a plethora of natural products. nih.gov The synthesis of these natural products often relies on the strategic incorporation of a pyran or dihydropyran precursor. Ethyl 2-(3,6-dihydro-2H-pyran-4-yl)-2-nitroacetate provides a readily available dihydropyran framework that can be elaborated into more complex structures. The ability to functionalize the ring and the nitroacetate side chain allows for the synthesis of a diverse range of natural product analogues, which is crucial for structure-activity relationship studies.

Strategies for Creating Chiral Scaffolds Relevant to Bioactive Compounds

The development of asymmetric methodologies to construct chiral molecules is a cornerstone of modern organic synthesis, particularly for the preparation of bioactive compounds. researchgate.net The presence of the nitro group in ethyl 2-(3,6-dihydro-2H-pyran-4-yl)-2-nitroacetate makes it an excellent substrate for organocatalytic asymmetric reactions. For instance, the asymmetric Michael addition of nucleophiles to nitroalkenes is a well-established method for creating chiral carbon-carbon bonds with high enantioselectivity. researchgate.netrsc.org Chiral organocatalysts, such as squaramides and bifunctional thioureas, can be employed to control the stereochemical outcome of reactions involving the nitroacetate moiety. These strategies can be applied to synthesize enantiomerically enriched dihydropyran derivatives, which are valuable chiral scaffolds for the synthesis of biologically active molecules. researchgate.netnih.gov

Table 3: Asymmetric Reactions Applicable to Nitro-containing Compounds

| Reaction Type | Catalyst Type | Potential Application | Reference |

| Friedel-Crafts Reaction | Chiral bis(imidazolidine)pyridine-Ni(OTf)₂ complex | Synthesis of chiral indoles | nih.gov |

| Oxa-Michael-nitro-Michael Domino Reaction | Squaramide organocatalyst | Synthesis of polysubstituted chiral chromans | researchgate.net |

Future Research Directions in Nitroacetate-Dihydropyran Chemistry

The exploration of ethyl 2-(3,6-dihydro-2H-pyran-4-yl)-2-nitroacetate's full potential will likely unfold across several key areas of chemical research. These areas aim to exploit the inherent reactivity of the molecule to forge new pathways for the synthesis of enantiomerically pure, structurally complex, and functionally diverse compounds.

Development of Novel Catalytic Asymmetric Reactions for the Chemical Compound

A primary focus of future research will undoubtedly be the development of catalytic asymmetric reactions that can control the stereochemistry of products derived from ethyl 2-(3,6-dihydro-2H-pyran-4-yl)-2-nitroacetate. The nitroacetate group is a versatile handle for a range of transformations, including Michael additions, Henry (nitroaldol) reactions, and cycloadditions. The dihydropyran ring, with its embedded double bond, also presents opportunities for stereoselective functionalization.

Future investigations could explore the use of various chiral catalysts to achieve high levels of enantioselectivity in reactions involving this substrate. Both metal-based catalysts (e.g., complexes of rhodium, palladium, copper) and organocatalysts (e.g., chiral amines, phosphoric acids, thioureas) could be employed. For instance, the asymmetric Michael addition of nucleophiles to the nitro-activated carbon center could be a powerful tool for creating new stereocenters. Similarly, the dihydropyran double bond could be a substrate for asymmetric dihydroxylation, epoxidation, or hydrogenation reactions.

Table 1: Potential Catalytic Asymmetric Reactions for Ethyl 2-(3,6-dihydro-2H-pyran-4-yl)-2-nitroacetate

| Reaction Type | Potential Catalyst Class | Potential Outcome |

| Asymmetric Michael Addition | Chiral Organocatalysts (e.g., thioureas, squaramides) | Enantioselective formation of a new C-C bond at the α-nitro position. |

| Asymmetric Henry Reaction | Chiral Metal Complexes (e.g., Cu, Zn) | Diastereo- and enantioselective formation of β-nitro alcohols. |

| Asymmetric Cycloaddition | Chiral Lewis Acids | Stereoselective construction of complex polycyclic systems. |

| Asymmetric Hydrogenation | Chiral Rhodium or Iridium Complexes | Enantioselective saturation of the dihydropyran double bond. |

The successful development of such reactions would provide access to a wide array of chiral building blocks for the synthesis of biologically active molecules and advanced materials.

Exploration of New Cascade and Domino Processes Involving its Unique Structure

The bifunctional nature of ethyl 2-(3,6-dihydro-2H-pyran-4-yl)-2-nitroacetate makes it an ideal candidate for the design of novel cascade and domino reactions. These processes, where multiple bond-forming events occur in a single synthetic operation, are highly efficient and atom-economical. The nitroacetate moiety can act as a precursor to a variety of reactive intermediates, while the dihydropyran ring can participate in subsequent cyclization or rearrangement steps.

Future research could focus on designing reaction sequences that are triggered by an initial transformation of the nitroacetate group. For example, a Michael addition to the nitro-activated carbon could be followed by an intramolecular cyclization involving the dihydropyran ring. Alternatively, a reaction at the dihydropyran double bond could set the stage for a subsequent transformation of the nitroacetate moiety. The development of such cascade processes would enable the rapid construction of complex molecular scaffolds from a relatively simple starting material.

Synthesis of Polyfunctionalized Architectures with Tunable Properties for Material Science or Chemical Biology

The dihydropyran and nitroacetate functionalities of ethyl 2-(3,6-dihydro-2H-pyran-4-yl)-2-nitroacetate provide a versatile platform for the synthesis of polyfunctionalized architectures with tunable properties. The dihydropyran ring is a common motif in many natural products and biologically active compounds, and its functionalization can lead to molecules with interesting pharmacological profiles. The nitro group can be readily converted into other functional groups, such as amines, ketones, or nitriles, further expanding the chemical space accessible from this starting material.

In the realm of material science, the dihydropyran unit could be incorporated into polymers to create materials with specific optical, electronic, or mechanical properties. The ability to introduce a variety of functional groups via the nitroacetate handle would allow for the fine-tuning of these properties. For example, the introduction of chromophores or fluorophores could lead to the development of new sensors or imaging agents.

In chemical biology, the functionalized dihydropyran scaffolds could be used to create libraries of compounds for screening against various biological targets. The stereochemical diversity achievable through asymmetric catalysis, combined with the functional group diversity offered by the nitroacetate moiety, would provide a rich source of potential drug candidates.

Q & A

Q. What are the established synthetic routes for ethyl 2-(3,6-dihydro-2H-pyran-4-yl)-2-nitroacetate?

- Methodological Answer : The compound can be synthesized via nitroacetate esterification or nucleophilic substitution. For example:

- Route 1 : Reacting 3,6-dihydro-2H-pyran-4-yl acetic acid derivatives with ethyl nitroacetate precursors under acidic or basic conditions. This mirrors the synthesis of ethyl nitroacetate, where ethanol and nitroacetic acid yield 91% product under esterification .

- Route 2 : Substitution reactions using bromo- or chloroacetate intermediates, analogous to the 65% yield reported for bromoacetic ester derivatives .

- Key Considerations : Use anhydrous conditions and catalysts (e.g., H₂SO₄ for esterification). Purification via fractional distillation or column chromatography is recommended.

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify the dihydropyran ring (δ 4.0–6.0 ppm for protons on the oxygenated ring) and nitro group (no direct proton signal; inferred via adjacent carbons) .

- IR Spectroscopy : Confirm ester (C=O stretch ~1740 cm⁻¹) and nitro (asymmetric stretch ~1520–1560 cm⁻¹) functional groups .

- Mass Spectrometry : Molecular ion peak at m/z ~229 (C₁₀H₁₃NO₅⁺) with fragmentation patterns reflecting the dihydropyran and nitroacetate moieties .

Q. How can common impurities be identified and removed during synthesis?

- Methodological Answer :

- Impurities : Unreacted starting materials (e.g., dihydropyran derivatives), byproducts from incomplete esterification.

- Purification : Use silica gel chromatography (hexane/ethyl acetate gradient) or recrystallization in ethanol/water mixtures. Monitor purity via TLC (Rf ~0.4–0.6 in 3:1 hexane:EtOAc) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

- Methodological Answer :

- Data Collection : Single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.54178 Å) at 296 K.

- Refinement : Use SHELXL (via the SHELX suite) for structure solution and refinement. Typical parameters: R-factor < 0.05, data-to-parameter ratio > 15:1 .

- Key Features : Confirm the planar nitro group and chair conformation of the dihydropyran ring. Compare bond lengths (e.g., C–O ester ~1.34 Å) to literature values for validation .

Q. What mechanistic insights exist for the reactivity of the nitro group in this compound?

- Methodological Answer :

- Reduction : Catalytic hydrogenation (Pd/C, H₂) converts the nitro group to an amine, enabling peptide coupling (e.g., to α-amino acids) .

- Oxidation : Under acidic conditions (e.g., KMnO₄), the nitro group stabilizes adjacent carbocations, facilitating α-ketoester formation .

- Kinetic Studies : Monitor reactions via in situ IR or NMR to track nitro group transformations.

Q. How is this compound utilized in multicomponent reactions for heterocyclic synthesis?

- Methodological Answer :

- Example : React with aldehydes and amines in a Mannich-type reaction to form pyrrolidine or piperidine derivatives. The nitro group acts as an electron-withdrawing stabilizer .

- Conditions : Use polar aprotic solvents (DMF, DMSO) at 80–100°C. Yields improve with microwave-assisted synthesis (20–30% reduction in reaction time) .

Q. What role does this compound play in synthesizing bioactive molecules?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.